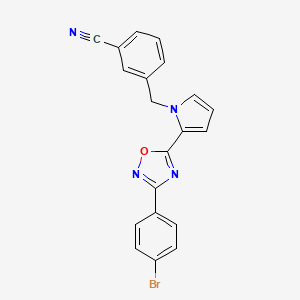

3-((2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile

Description

3-((2-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3, a pyrrole ring linked via a methylene bridge, and a benzonitrile moiety. The 1,2,4-oxadiazole ring is a pharmacophore known for diverse biological activities, including antimicrobial, analgesic, and receptor antagonism .

Properties

IUPAC Name |

3-[[2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN4O/c21-17-8-6-16(7-9-17)19-23-20(26-24-19)18-5-2-10-25(18)13-15-4-1-3-14(11-15)12-22/h1-11H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMJOYDWQJXYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with an appropriate nitrile, such as benzonitrile, under acidic conditions to form the oxadiazole ring.

Synthesis of the pyrrole ring: The oxadiazole intermediate is then reacted with a suitable pyrrole precursor, such as 2,5-dimethoxytetrahydrofuran, in the presence of an acid catalyst to form the pyrrole ring.

Coupling reactions: The final step involves coupling the pyrrole-oxadiazole intermediate with a benzonitrile derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group serves as a prime site for nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Key Findings :

-

The bromine’s electron-withdrawing effect enhances NAS reactivity, enabling coupling with arylboronic acids or amines .

-

Palladium catalysts are critical for cross-coupling efficiency .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in ring-opening and cycloaddition reactions.

Mechanistic Insight :

-

Acidic conditions hydrolyze the oxadiazole ring to form a carboxylic acid and amidoxime intermediates .

-

Cycloaddition with dienes or diamines exploits the oxadiazole’s electron-deficient nature .

Benzonitrile Group Transformations

The nitrile group undergoes hydrolysis and condensation reactions.

Observations :

-

Hydrolysis to benzamide dominates under mild acidic conditions, while stronger acids yield benzoic acid.

-

Grignard reagents add to the nitrile, forming intermediates for further functionalization.

Pyrrole Ring Functionalization

The pyrrole moiety undergoes electrophilic substitution and alkylation.

Regioselectivity :

Redox Reactions

The methylene linker (-CH₂-) between the pyrrole and benzonitrile is susceptible to o

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery. Its structural features suggest it could interact with various biological targets, making it useful in the development of pharmaceuticals.

Medicine

Due to its potential biological activity, this compound could be investigated for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The oxadiazole and pyrrole rings could facilitate binding to specific molecular targets, while the benzonitrile group might enhance cell permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related 1,2,4-oxadiazole derivatives, highlighting key differences in substituents, synthesis, and biological activities:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The 4-bromophenyl group in the target compound contrasts with chlorophenethyl (compound 46, ) and trifluoromethyl (compound 47, ). Bromine’s larger atomic radius may enhance hydrophobic interactions in receptor binding compared to chlorine or fluorine.

Synthetic Efficiency :

- Yields for related compounds range from 30% (compound 50, ) to 75% (compound 47, ). The absence of synthesis data for the target compound precludes direct comparison, but optimized protocols (e.g., reflux in acetonitrile for benzotriazole derivatives ) may apply.

Biological Activity: The benzonitrile moiety, common in compounds , and , is associated with enhanced binding to aromatic residues in target proteins (e.g., TRP channels, mGluR5).

Research Findings and Structural Insights

- Crystallographic Analysis : Tools like SHELX and ORTEP-3 are critical for determining molecular conformations. For example, benzotriazole-linked oxadiazoles exhibit planar ring systems with dihedral angles influencing intermolecular interactions .

- Radioligand Development : The success of 18F-AZD9272 underscores the utility of fluorine substitutions for positron emission tomography (PET) imaging, whereas bromine in the target compound may limit such applications due to isotopic constraints.

- Antimicrobial Potential: Pyridinyl- and benzotriazole-containing oxadiazoles () demonstrate broad-spectrum activity, suggesting the target compound’s 4-bromophenyl group could enhance efficacy against resistant strains.

Biological Activity

The compound 3-((2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an oxadiazole moiety linked to a pyrrole and benzonitrile. Its molecular formula is , with a molecular weight of 363.23 g/mol. The presence of the bromophenyl group and the oxadiazole ring is significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5d | K. pneumoniae | 28 |

| 5d | S. aureus | 24 |

| 5d | E. coli | 25 |

The compound 5d , a derivative closely related to our target compound, demonstrated significant antibacterial activity, which suggests that the oxadiazole structure may enhance antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been evaluated using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited dose-dependent anti-inflammatory effects.

| Compound | Dose (mg/kg) | Anti-inflammatory Activity (%) |

|---|---|---|

| 5d | 25 | 31.4 |

| 5d | 50 | 44.8 |

| 5d | 100 | 72.2 |

These findings support the hypothesis that modifications on the oxadiazole ring can significantly influence anti-inflammatory properties .

Anticancer Activity

In vitro studies have shown that compounds with similar structural features are capable of inhibiting cancer cell proliferation. For example, certain oxadiazole derivatives have been tested against various cancer cell lines with promising results.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 | <10 |

| Compound B | Jurkat | <10 |

Molecular dynamics simulations revealed that these compounds interact with target proteins primarily through hydrophobic contacts, indicating a mechanism of action that could be explored further for anticancer applications .

Case Studies

- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and evaluated their biological activities, highlighting the importance of substituents on the phenyl ring in enhancing activity against specific bacterial strains .

- Pharmacological Testing : Another investigation into the pharmacological properties of related compounds demonstrated significant anti-inflammatory and analgesic effects, reinforcing the therapeutic potential of oxadiazole-containing structures .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-((2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile, and how are intermediates validated?

- Methodology : The synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives to form the 1,2,4-oxadiazole core, followed by nucleophilic substitution or coupling reactions to introduce the pyrrole and benzonitrile moieties. Key steps include pH and temperature control (e.g., reflux in acetonitrile with K₂CO₃ for oxadiazole formation). Validation uses TLC for reaction monitoring and NMR spectroscopy (¹H/¹³C) to confirm intermediate structures. Recrystallization from ethanol or ethyl acetate improves purity .

Q. How is the molecular structure of this compound confirmed via crystallography, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanol/ethyl acetate solutions. SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography due to their robustness in handling high-resolution data and twinning. ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

- Methodology :

- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups near δ 4.5–5.0 ppm). ¹³C NMR confirms carbon hybridization and substituent effects.

- IR Spectroscopy : Peaks at ~1600–1650 cm⁻¹ (C=N stretch for oxadiazole) and ~2220 cm⁻¹ (C≡N stretch for benzonitrile) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS determines molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the bioactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and charge distribution. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes like 5-lipoxygenase-activating protein) by optimizing binding poses and scoring affinity. Validation involves correlating computed binding energies with experimental IC₅₀ values from assays like human whole-blood LTB₄ inhibition .

Q. What strategies resolve contradictions in SAR data between in vitro and in vivo studies for oxadiazole derivatives?

- Methodology :

- In vitro-in vivo correlation (IVIVC) : Adjust for metabolic stability (e.g., cytochrome P450 profiling) and plasma protein binding.

- Physicochemical Optimization : Modify logP (via substituent tuning) to enhance membrane permeability.

- Dose-Exposure Analysis : Use PK/PD modeling to align in vitro potency (e.g., FLAP binding IC₅₀ <10 nM) with in vivo efficacy, as seen in murine ex vivo studies .

Q. How are supramolecular interactions (e.g., hydrogen bonding, π-π stacking) analyzed in the solid state, and how do they influence material properties?

- Methodology : SC-XRD reveals intermolecular interactions (e.g., C–H⋯N hydrogen bonds, Table 1 in ). Hirshfeld surface analysis quantifies contact contributions (e.g., % H-bonding vs. van der Waals). These interactions impact solubility, melting points, and crystal packing density, critical for formulation stability .

Q. What experimental and computational approaches identify polymorphs or co-crystals of this compound?

- Methodology :

- High-Throughput Screening : Use solvent/antisolvent combinations under varied temperatures to nucleate polymorphs.

- PXRD and DSC : Differentiate polymorphs via distinct diffraction patterns and thermal events (e.g., melting endotherms).

- Crystal Structure Prediction (CSP) : Monte Carlo or genetic algorithms predict stable forms by minimizing lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.